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Compound of Interest

Compound Name: 2-Azepan-1-yl-5-nitrobenzonitrile

Cat. No.: B2513066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 2-
Azepan-1-yl-5-nitrobenzonitrile. Despite a thorough search of available scientific databases,

specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound is not publicly available at this time.

While direct spectroscopic data is unavailable, this document provides the fundamental

molecular information for 2-Azepan-1-yl-5-nitrobenzonitrile and outlines the general

experimental protocols typically used for acquiring such data. This information can serve as a

foundational reference for researchers planning to synthesize or analyze this compound.

Compound Identification
Property Value

Chemical Name 2-Azepan-1-yl-5-nitrobenzonitrile

CAS Number 78243-61-5[1]

Molecular Formula C13H15N3O2[1][2]

Molecular Weight 245.28 g/mol [1][2]

Predicted Spectroscopic Data: An Overview
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In the absence of experimental data, computational methods can predict spectroscopic

properties. However, for a comprehensive and accurate analysis, experimental verification is

crucial. The following sections describe the type of data that would be expected from standard

spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons on the nitrobenzonitrile ring and the aliphatic protons of the azepane ring.

The chemical shifts and coupling patterns of the aromatic protons would be influenced by the

electron-withdrawing nitro and cyano groups, and the electron-donating azepanyl group. The

protons on the azepane ring would likely appear as a series of multiplets in the upfield region

of the spectrum.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon

environments. Key signals would include those for the quaternary carbons of the benzonitrile

ring (including the carbon attached to the cyano group and the one bonded to the azepane

nitrogen), the aromatic CH carbons, and the aliphatic carbons of the azepane ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Azepan-
1-yl-5-nitrobenzonitrile, characteristic absorption bands would be expected for:

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

Nitro (NO₂) group: Two strong absorption bands, one for the asymmetric stretch (around

1500-1560 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

C-N stretch: Bands in the region of 1250-1350 cm⁻¹.

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion

peak corresponding to the molecular weight of the compound (245.28).

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro

group, the cyano group, and fragmentation of the azepane ring, providing further structural

information.

Standard Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

Specific parameters would be optimized for the particular instrument and sample.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-

adding multiple scans to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel compound like 2-
Azepan-1-yl-5-nitrobenzonitrile is depicted below.
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Synthesis & Purification
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Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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